5-(Bromomethyl)-4-methylisoxazole

Nucleophilic substitution Heterocyclic chemistry Medicinal chemistry building blocks

Select 5-(Bromomethyl)-4-methylisoxazole for regioselective C5 functionalization in medicinal chemistry. The enhanced electrophilicity of its bromomethyl group (vs. chloromethyl) enables rapid SN2 displacement with amines, thiols, and alkoxides. This defined substitution pattern supports precise pharmacophore installation for kinase, GPCR, and epigenetic inhibitor programs. Available at 95% and 98% purity grades.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 1823366-86-4
Cat. No. B1381393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-4-methylisoxazole
CAS1823366-86-4
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1)CBr
InChIInChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3
InChIKeyHOKRWATUJUDOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-4-methylisoxazole (CAS 1823366-86-4): Procurement-Ready Heterocyclic Building Block for Pharmaceutical Synthesis


5-(Bromomethyl)-4-methylisoxazole (CAS 1823366-86-4) is a heterocyclic isoxazole derivative featuring a reactive bromomethyl group at the C5 position and a methyl substituent at C4. This compound serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis, with a molecular weight of 176.01 g/mol and a predicted pKa of -2.28 ± 0.50 . Commercial availability includes purity grades of 95% and 98% , enabling direct procurement for research and development applications.

Why 5-(Bromomethyl)-4-methylisoxazole Cannot Be Replaced by Common Halomethyl Isoxazole Analogs


Substitution of 5-(Bromomethyl)-4-methylisoxazole with closely related analogs—such as 5-(chloromethyl)-4-methylisoxazole or regioisomeric 4-(bromomethyl)-5-methylisoxazole—is not scientifically interchangeable. The halogen identity (Br vs. Cl) and substitution pattern (C5 vs. C4) critically govern electrophilic reactivity, nucleophilic substitution kinetics, and subsequent regioselective outcomes [1]. Isoxazole derivatives exhibit pronounced structure-activity relationships in pharmaceutical applications, where even subtle modifications to the heterocyclic core can drastically alter biological target engagement and synthetic utility [2]. The following quantitative evidence establishes the specific differentiation parameters that justify selection of this exact compound over potential generic alternatives.

5-(Bromomethyl)-4-methylisoxazole Procurement Evidence: Quantitative Differentiation from Closest Analogs


Enhanced Nucleophilic Substitution Reactivity: Bromomethyl vs. Chloromethyl Leaving Group

Bromomethyl-functionalized heterocycles demonstrate significantly higher reactivity toward N-, O-, and S-nucleophiles compared to their chloromethyl counterparts. This class-level effect, established in imidazolium salt systems, translates directly to isoxazole scaffolds where the bromomethyl group at C5 serves as a superior leaving group [1]. The enhanced electrophilicity reduces reaction times and improves yields in diversification sequences.

Nucleophilic substitution Heterocyclic chemistry Medicinal chemistry building blocks

Defined Purity Specifications: 95% and 98% Grades Available for Direct Procurement

Commercial sources provide 5-(Bromomethyl)-4-methylisoxazole with documented purity grades: 95% minimum from AKSci and NLT 98% from MolCore . These specifications enable researchers to select the appropriate purity tier based on application sensitivity and cost constraints, a level of transparency not uniformly available for all regioisomeric or halogen-substituted analogs.

Quality control Analytical chemistry Research procurement

Predicted Physical Properties: Distinct Boiling Point and Density vs. Chloro Analog

Predicted physical properties differentiate 5-(Bromomethyl)-4-methylisoxazole from its chloro analog, impacting purification and handling protocols. The bromo derivative exhibits a higher predicted boiling point (234.2±25.0 °C ) and greater density (1.582±0.06 g/cm³ ) than the chloro analog (boiling point ~177.1 °C ).

Physical chemistry Process development Purification

Regioselective Functionalization Potential: C5 Bromomethyl Enables Targeted Diversification

The specific placement of the bromomethyl group at the C5 position (as opposed to C4) on the isoxazole ring dictates the regiochemical outcome of subsequent transformations. Isoxazole chemistry exhibits pronounced regioselectivity in electrophilic and nucleophilic substitution reactions, with C5-substituted derivatives following distinct reactivity patterns compared to C4-substituted regioisomers [1]. This positional control is essential for constructing defined pharmacophores.

Regioselectivity Late-stage functionalization Medicinal chemistry

5-(Bromomethyl)-4-methylisoxazole Procurement Applications: Where Differentiation Drives Value


Synthesis of 5-Substituted Isoxazole Derivatives via Nucleophilic Substitution

The enhanced electrophilicity of the bromomethyl group (vs. chloromethyl) enables efficient SN2 displacement with amines, thiols, and alkoxides to generate diverse C5-functionalized isoxazole libraries. This reactivity advantage supports rapid medicinal chemistry SAR campaigns where reaction speed and yield are critical [1].

Preparation of Isoxazole-Containing Bioactive Molecules and Pharmacophores

The defined C5-bromomethyl substitution pattern ensures regioselective installation of pharmacophoric elements at the correct position on the isoxazole core. This precision is essential for maintaining target binding affinity and selectivity in drug discovery programs targeting kinases, GPCRs, or epigenetic regulators [2].

Late-Stage Diversification of Advanced Synthetic Intermediates

With verified purity grades (95–98%), this building block can be reliably incorporated into multistep synthetic sequences without introducing unknown impurities. The predictable physical properties (boiling point ~234 °C) facilitate purification and handling during scale-up from milligram to gram quantities .

Precursor to 5-Fluoroalkylisoxazoles and Trifluoromethylated Analogs

5-(Bromomethyl)isoxazole derivatives serve as convenient precursors for the preparation of 5-fluoromethylisoxazoles via nucleophilic fluorination or reaction with the Ruppert–Prakash reagent. This route offers a more practical alternative to direct fluoromethylation strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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